((3aR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl)trimethylsilane (racemic)
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Overview
Description
The compound ((3aR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl)trimethylsilane (racemic) is a chiral molecule, meaning it has non-superimposable mirror images. As a racemic mixture, it contains equal parts of its two enantiomers. This compound is known for its unique structural features, including a dioxolane ring fused with a benzene ring, along with a trimethylsilane group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((3aR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl)trimethylsilane typically involves several steps, including the formation of the dioxolane ring and subsequent attachment of the trimethylsilane group. Key reagents may include starting materials like benzoquinone and trimethylsilane, with catalysts and solvents facilitating the reactions under controlled conditions.
Industrial Production Methods
For industrial-scale production, optimizing reaction conditions to maximize yield and purity is crucial. Methods may involve continuous flow reactions and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Introduction of oxidizing agents can lead to transformations in the dioxolane ring or benzene ring.
Reduction: : Reduction reactions may target specific functional groups to alter the compound's properties.
Substitution: : Substitution reactions can modify the trimethylsilane group or other positions on the benzene ring.
Common Reagents and Conditions
Typical reagents used with this compound include oxidizing agents like chromium trioxide, reducing agents such as lithium aluminum hydride, and various solvents like dichloromethane and toluene. Conditions often involve specific temperatures and pH levels to control reaction pathways.
Major Products
Depending on the reactions, major products can range from modified versions of the original compound to completely new structures, depending on the reaction specifics.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block in organic synthesis, enabling the formation of more complex molecules.
Biology
Biologically, it can serve as a probe in studying enzyme interactions and as a model compound in chiral studies.
Medicine
Industry
Industrial uses may involve its incorporation into materials science and nanotechnology, leveraging its unique structural features.
Mechanism of Action
The mechanism by which ((3aR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl)trimethylsilane exerts its effects is tied to its ability to interact with specific molecular targets. These interactions often involve forming non-covalent bonds with proteins or other macromolecules, influencing biochemical pathways.
Comparison with Similar Compounds
Compared to similar compounds, ((3aR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl)trimethylsilane stands out due to its unique combination of a dioxolane ring fused with a benzene ring and a trimethylsilane group. Similar compounds might include derivatives with different substituents or those lacking the chiral centers.
List of Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-methanol
Trimethylsilylbenzene
(3aR,7aS)-2,2-Dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-carboxylic acid
Properties
IUPAC Name |
[(3aR,7aS)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxol-5-yl]-trimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2Si/c1-12(2)13-10-7-6-9(15(3,4)5)8-11(10)14-12/h6-8,10-11H,1-5H3/t10-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUACXAZRVUGCJ-WDEREUQCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C=CC(=CC2O1)[Si](C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2C=CC(=C[C@H]2O1)[Si](C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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